Gyrophoric acid

概要

説明

ジロフォリック酸は、クリプトセチア・ルブロシンクタ、キサントパルメラ・ポコマイ、およびアクチノジラ、ラサルラ、およびウンビリカリア属の多くの種などの様々な地衣類種に主に存在するトリデプシド化合物です . この化合物は、抗酸化作用、抗菌作用、細胞毒性作用、および抗腫瘍作用を含む潜在的な生物学的効果により、注目を集めています .

2. 製法

合成経路と反応条件: ジロフォリック酸は、オルセリン酸誘導体のエステル化によって合成することができます。このプロセスは、オルセリン酸を適切なアルコールと酸性条件下で反応させて、デプシド構造を形成します。 この反応は通常、硫酸などの触媒を必要とし、エステル化プロセスを促進するために高温で行われます .

工業生産方法: ジロフォリック酸の工業生産は、多くの場合、地衣類からの抽出によるものです。プロセスには以下が含まれます。

収集と乾燥: ジロフォリック酸を含む地衣類を収集して乾燥させます。

抽出: 乾燥させた地衣類をエタノールまたはメタノールなどの溶媒を用いて抽出します。

精製: 粗抽出物は、ジロフォリック酸を分離するために、高速液体クロマトグラフィー(HPLC)などのクロマトグラフィー技術を使用して精製されます.

準備方法

Synthetic Routes and Reaction Conditions: Gyrophoric acid can be synthesized through the esterification of orsellinic acid derivatives. The process involves the reaction of orsellinic acid with appropriate alcohols under acidic conditions to form the depside structure. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound often involves the extraction from lichens. The process includes:

Collection and Drying: Lichens containing this compound are collected and dried.

Extraction: The dried lichens are subjected to solvent extraction using ethanol or methanol.

化学反応の分析

反応の種類: ジロフォリック酸は、以下のものを含む様々な化学反応を起こします。

酸化: ジロフォリック酸は、キノンおよびその他の酸化された誘導体を形成するために酸化することができます。

還元: ジロフォリック酸の還元は、還元されたデプシド誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物:

酸化: キノンおよびその他の酸化された誘導体。

還元: 還元されたデプシド誘導体。

置換: エステルまたはエーテル誘導体.

4. 科学研究への応用

ジロフォリック酸は、幅広い科学研究に応用されています。

化学: 様々なデプシド誘導体の合成のための前駆体として使用されます。

生物学: HeLa細胞やMCF-7細胞などの癌細胞株に対する細胞毒性効果について研究されています.

科学的研究の応用

Gyrophoric acid has a wide range of scientific research applications:

Chemistry: Used as a precursor for synthesizing various depside derivatives.

Biology: Studied for its cytotoxic effects on cancer cell lines, including HeLa and MCF-7 cells.

Industry: Utilized in the production of natural dyes and as an antimicrobial agent.

作用機序

ジロフォリック酸は、いくつかのメカニズムを通じて効果を発揮します。

トポイソメラーゼ阻害: トポイソメラーゼ1の活性を阻害し、DNA損傷とp53/p21 DNA損傷経路の活性化につながります.

アポトーシス誘導: カスパーゼ3を活性化し、PARP切断を誘導することにより、アポトーシスを促進します.

抗酸化作用: この化合物はフリーラジカルを捕捉し、酸化ストレスを軽減します.

6. 類似化合物の比較

ジロフォリック酸は、ウスニック酸などの他の類似の地衣類由来化合物と比較されます。

ウスニック酸: どちらも抗菌作用と抗癌作用がありますが、ジロフォリック酸はアポトーシス誘導においてより効果的です。

サラジニック酸: 同様の抗酸化作用がありますが、ジロフォリック酸はより幅広い生物学的効果を持っています。

フィソディック酸: どちらも細胞毒性効果を示しますが、ジロフォリック酸はトポイソメラーゼ阻害の独自なメカニズムを持っています.

類似化合物:

- ウスニック酸

- サラジニック酸

- フィソディック酸

- ウンビリカリック酸

- ヒアシック酸

類似化合物との比較

- Usnic Acid

- Salazinic Acid

- Physodic Acid

- Umbilicaric Acid

- Hiascic Acid

生物活性

Gyrophoric acid (GA) is a secondary metabolite derived from various lichen species, particularly noted for its diverse biological activities. This article synthesizes findings from multiple studies, highlighting GA's potential therapeutic applications, particularly in cancer treatment, neuroprotection, and its antioxidant properties.

Chemical Structure and Properties

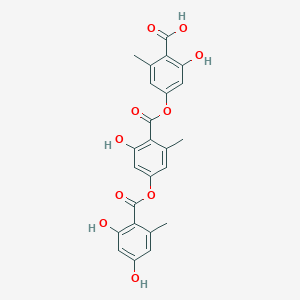

This compound is characterized by its polyaromatic depside structure, which includes functional carboxyl and hydroxyl side-groups, allowing for selective interactions with enzymatic active sites. Its molecular formula is with a molecular weight of 468.4 g/mol. The compound exhibits low solubility in alkaline environments but remains stable across varying pH levels, making it a candidate for further pharmacological exploration .

Anticancer Activity

Numerous studies have investigated the cytotoxic effects of this compound on various cancer cell lines:

- Cytotoxicity : GA has demonstrated significant cytotoxic properties against several cancer cell lines, including breast cancer (MCF-7), colorectal cancer (LS174), and skin cancer (Fem-X). For instance, GA reduced cell viability in MCF-7 cells by 98% .

- Mechanism of Action : The compound inhibits topoisomerase I activity, leading to cell cycle arrest and apoptosis. This mechanism underlies its potential as an anticancer agent .

- IC50 Values : The IC50 values for GA against different cancer types are as follows:

Neuroprotective Effects

Recent studies have explored GA's neuroprotective properties:

- In Vivo Studies : An investigation into the effects of GA on stress-induced depressive-like states in rats revealed that GA administration increased neurogenesis and exhibited antioxidant effects by reducing reactive oxygen species (ROS) levels in leukocytes .

- Behavioral Impact : In behavioral tests, GA-treated rats showed increased exploratory behavior, suggesting potential anxiolytic effects .

Antioxidant Properties

This compound has been shown to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD2) in fibroblasts exposed to UV radiation. This suggests a protective role against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Anticancer | Inhibits topoisomerase I; induces apoptosis; effective against various cancer cell lines. |

| Neuroprotective | Stimulates neurogenesis; reduces oxidative stress; potential anxiolytic effects. |

| Antioxidant | Enhances antioxidant enzyme expression; protects cells from oxidative damage. |

| Antimicrobial | Exhibits antibacterial and antifungal properties; effective against specific pathogens. |

Case Studies and Research Findings

- Cytotoxic Evaluation in Breast Cancer : A study isolated this compound from Umbilicaria muhlenbergii and evaluated its cytotoxic effects on MCF-7 cells, demonstrating a significant reduction in cell viability .

- In Vivo Neurogenesis Study : Research on Wistar rats indicated that GA could promote neurogenesis under stress conditions, highlighting its potential for treating stress-related disorders .

- Antioxidant Mechanisms : Studies have shown that GA can modulate oxidative stress responses in fibroblasts, suggesting broader implications for skin health and aging .

特性

IUPAC Name |

4-[4-(2,4-dihydroxy-6-methylbenzoyl)oxy-2-hydroxy-6-methylbenzoyl]oxy-2-hydroxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O10/c1-10-4-13(25)7-16(26)20(10)23(31)34-15-6-12(3)21(18(28)9-15)24(32)33-14-5-11(2)19(22(29)30)17(27)8-14/h4-9,25-28H,1-3H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQPZSQVWCPVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30203289 | |

| Record name | Gyrophoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-89-0 | |

| Record name | 4-Carboxy-3-hydroxy-5-methylphenyl 4-[(2,4-dihydroxy-6-methylbenzoyl)oxy]-2-hydroxy-6-methylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gyrophoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gyrophoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GYROPHORIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAQ44A6C6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。